(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride
Overview
Description
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride: is an organic compound with the molecular formula C₇H₁₇ClN₂O and a molecular weight of 180.67 g/mol . It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . The compound is characterized by its unique structure, which includes a hydrazine group attached to a dimethyloxane ring.
Mechanism of Action
If you have access to scientific databases or journals, you might be able to find more information there. Alternatively, you could reach out to researchers in the field or contact the manufacturers or suppliers of the compound for more information . They might be able to provide you with safety data sheets, certificates of analysis, or other technical documents that contain more detailed information.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride typically involves the reaction of 2,2-dimethyloxan-4-yl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:
Preparation of 2,2-Dimethyloxan-4-yl Hydrazine: This intermediate is synthesized by reacting 2,2-dimethyloxan-4-one with hydrazine hydrate.
Formation of Hydrochloride Salt: The intermediate is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of high-purity reagents and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed.
Major Products:
Oxidation: Formation of oxides and nitrogen-containing by-products.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
- (2,2-Dimethyloxan-4-yl)amine hydrochloride
- (2,2-Dimethyloxan-4-yl)hydrazine sulfate
- (2,2-Dimethyloxan-4-yl)hydrazine phosphate
Uniqueness: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride is unique due to its specific hydrazine group attached to a dimethyloxane ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2,2-dimethyloxan-4-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2)5-6(9-8)3-4-10-7;/h6,9H,3-5,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPWFODLLWAQIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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